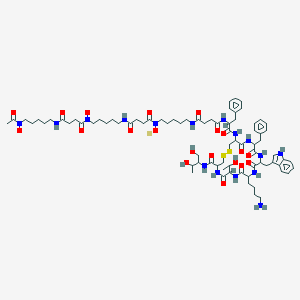
2,3,4,5-四氟硝基苯
描述
2,3,4,5-Tetrafluoronitrobenzene (TFNB) is an organic compound that has seen a surge in popularity in recent years due to its wide range of applications in scientific research and laboratory experiments. TFNB is a fluorinated nitrobenzene derivative, with four fluorine atoms attached to the nitrobenzene ring structure. It is a colorless, volatile liquid that is soluble in many organic solvents.
科学研究应用
多氟芳烃的合成
2,3,4,5-四氟硝基苯: 是合成多氟芳烃的重要前体 . 多氟芳烃由于其热稳定性和化学抗性,在先进材料的开发中具有重要意义。它们用于制造用于航空航天、汽车和电子应用的高性能聚合物。
汞化反应
该化合物会发生汞化反应,这是一个将汞离子引入芳环的过程 . 汞化是合成各种有机分子的关键步骤,特别是在制药行业,它可以导致新药和活性药物成分的开发。
二芳基硫醚的生产
2,3,4,5-四氟硝基苯: 与硫脲反应生成对位取代的二芳基硫醚 . 二芳基硫醚是一类有机化合物,具有广泛的应用,包括作为药物、农用化学品和合成更复杂有机分子的中间体。
亲核芳香取代
该化合物参与了与甲醇的亲核芳香取代反应 . 这种类型的反应是有机化学的基础,用于将官能团引入芳香体系,这对药物设计中化学物质结构的修饰至关重要。
氟化结构单元
作为氟化结构单元,2,3,4,5-四氟硝基苯用于将氟原子引入其他分子 . 氟的引入在药物化学中至关重要,因为它可以显著改变化合物的生物活性,从而导致开发出具有提高功效和药代动力学特性的新药物。
卤代杂环的合成
该化合物还用于合成卤代杂环 . 卤代杂环在各种领域都很重要,包括制药,它们通常存在于具有抗真菌、抗菌和抗癌特性的化合物中。
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用机制
Target of Action
The primary target of 2,3,4,5-Tetrafluoronitrobenzene is bacterial enzymes in the cell wall . The compound interacts with the active site of these enzymes, which play a crucial role in maintaining the structural integrity of the bacterial cell .
Mode of Action
2,3,4,5-Tetrafluoronitrobenzene reacts with the active site of bacterial enzymes to form nitroso-derivatives and other reaction products . This interaction disrupts the normal functioning of the enzymes, leading to a loss of structural integrity in the bacterial cell wall .
Biochemical Pathways
It’s known that the compound’s interaction with bacterial enzymes can disrupt essential biochemical processes, such as cell wall synthesis .
Result of Action
The result of 2,3,4,5-Tetrafluoronitrobenzene’s action is the disruption of the bacterial cell wall, leading to the death of the bacteria . It is effective against both gram-positive and gram-negative bacteria .
属性
IUPAC Name |
1,2,3,4-tetrafluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMDVNZEIQDZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204386 | |
| Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5580-79-0 | |
| Record name | 1,2,3,4-Tetrafluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5580-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5-Tetrafluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrafluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5-TETRAFLUORONITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N9SSF4I6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3,4,5-Tetrafluoronitrobenzene react with nucleophiles like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)?
A1: Research indicates that 2,3,4,5-Tetrafluoronitrobenzene reacts with TBD in acetonitrile, even in the presence of water molecules. This reaction leads to the formation of both ortho and para substituted nitro-compounds. Interestingly, the reaction rate is independent of the specific fluorinated nitrobenzene used (including isomers like 2,3,4,6-tetrafluoronitrobenzene and pentafluoronitrobenzene). This suggests that the rate-determining step is not the initial formation of the Meisenheimer complex between the nitrobenzene and TBD. Instead, the rate-limiting step is believed to be the subsequent hydrolysis of one of the TBD rings. []
Q2: Is 2,3,4,5-Tetrafluoronitrobenzene susceptible to mercuration reactions?
A2: Yes, studies have shown that 2,3,4,5-Tetrafluoronitrobenzene can undergo mercuration. This reaction has been investigated alongside the mercuration of other fluorinated benzene derivatives, including 1,2,3,4-tetrafluorobenzene, 1,2,3,5-tetrafluorobenzene, and 2,3,5,6-tetrafluoroanisole. This research explores the reactivity patterns of these compounds and the influence of substituents on the mercuration process. []
Q3: Has 2,3,4,5-Tetrafluoronitrobenzene been investigated for potential biological activity?
A3: While not extensively studied for pharmaceutical applications, 2,3,4,5-Tetrafluoronitrobenzene and a series of related fluorinated aromatic compounds have been evaluated for their molluscicidal activity. This research aimed to identify structural features influencing this activity and potentially contribute to the development of more effective and targeted molluscicides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)
![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)


![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)





